An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine
An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, experimental applications, and key structural-functional relationships of N-BOC-3-Fluoro-D-phenylalanine. It is intended to serve as a technical resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties
N-BOC-3-Fluoro-D-phenylalanine is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.[1][2] The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's biological activity, metabolic stability, and binding affinity, making it a valuable tool in drug development.[1][3] The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₄H₁₈FNO₄ | [1][2][4] |
| Molecular Weight | 283.30 g/mol | [5] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 75 - 80 °C | [1][2] |
| Optical Rotation | [α]20/D = -22 ± 2° (c=1 in EtOH) | [1][2] |
| Purity | ≥ 98% (by HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C |[1][2] |
Table 2: Identifiers and Synonyms
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 114873-11-9 | [1][2][4] |
| PubChem ID | 3698526 | [1][2] |
| MDL Number | MFCD00672523 | [1][2] |
| Synonyms | Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid |[1][2] |
Structural Features and Applications
The unique properties of N-BOC-3-Fluoro-D-phenylalanine stem from its key structural components. The fluorine substitution enhances biological activity, while the BOC group is essential for its role in synthetic chemistry.[1] This makes the compound a critical tool for creating targeted therapeutics, particularly in oncology and neurology research.[1][2]
Experimental Protocols
The primary application of N-BOC-3-Fluoro-D-phenylalanine is in peptide synthesis. Below are representative protocols for the key steps: N-BOC protection of an amino acid and a subsequent peptide coupling reaction.
A. Protocol for N-BOC Protection of an Amino Acid
This procedure describes the general method for introducing the BOC protecting group onto an amino acid, such as D-phenylalanine, as a precursor step.
-
Materials : D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane (or tert-butyl alcohol), Water, Triethylamine, Hydrochloric acid (2.5 N), Ethyl acetate.
-
Procedure :
-
Dissolve the starting amino acid (1 equivalent) in a 1:1 mixture of water and dioxane.[6]
-
Add triethylamine (2.1 equivalents) to the solution.[6]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. The reaction is often exothermic initially.[7]
-
Stir the mixture for 3-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Once the reaction is complete, dilute the solution with water.
-
Extract the aqueous layer with ethyl ether to remove by-products.[6]
-
Acidify the aqueous layer to a pH of approximately 2.5 using cold 2.5 N HCl. This will precipitate the N-BOC protected amino acid as an oil or solid.[6]
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the final product.[8]
-
B. Protocol for Peptide Coupling
This protocol outlines a standard method for forming a peptide bond between N-BOC-3-Fluoro-D-phenylalanine and another amino acid ester.
-
Materials : N-BOC-3-Fluoro-D-phenylalanine, an amino acid benzyl ester (e.g., Alanine-OBn), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Propylene Carbonate (PC) or Dichloromethane (DCM), Ethyl acetate (EtOAc), 1 M HCl, Saturated Na₂CO₃ solution, Brine.
-
Procedure :
-
Suspend N-BOC-3-Fluoro-D-phenylalanine (1.0 equivalent) and the amino acid benzyl ester (1.0 equivalent) in the chosen solvent (e.g., Propylene Carbonate).[9]
-
Cool the suspension to 0 °C.
-
Add a solution of HOBt (1.1 equivalents) and DIPEA (3.0 equivalents) in a minimal amount of the solvent.[9]
-
Add EDC (1.1 equivalents) dropwise to the reaction mixture.[9]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[9]
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated Na₂CO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide using flash column chromatography if necessary.[9]
-
Standard Experimental Workflow
The synthesis of a peptide using N-BOC-3-Fluoro-D-phenylalanine typically follows a workflow involving coupling and deprotection steps. The BOC group is removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for subsequent chain elongation.[9]
Safety and Handling
While specific hazard data for N-BOC-3-Fluoro-D-phenylalanine is limited, general laboratory safety precautions for fine chemical powders should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166).[10]
-
Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation and avoid ingestion and inhalation.[10]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11] Recommended storage is between 0-8 °C.[1][2][3][12]
-
Fire : Use standard extinguishing media. Wear self-contained breathing apparatus for major fires.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-BOC-3-Fluoro-D-phenylalanine | 114873-11-9 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. N-Boc-3,5-difluoro-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
